

# Preliminary Studies on SIS17 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | SIS17    |           |  |  |  |
| Cat. No.:            | B1146710 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SIS17 is a potent and selective small molecule inhibitor of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of SIS17 for HDAC11 allows for a more targeted investigation into the specific roles of this enzyme in cellular processes, particularly in the context of cancer.[1] Emerging research indicates that HDAC11 is a lysine defatty-acylase, with a significantly higher efficiency for removing long-chain fatty acyl groups from proteins compared to its deacetylase activity. One of the key substrates of HDAC11 is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2), a critical player in one-carbon metabolism, which is often dysregulated in cancer.[1] This guide provides a comprehensive overview of the preliminary research on SIS17, focusing on its mechanism of action, quantitative data from initial studies, and detailed experimental protocols for its investigation in a cancer research setting.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preliminary studies on SIS17.

Table 1: In Vitro Inhibitory Activity of **SIS17** against HDACs



| Compound | Target<br>HDAC | Substrate                      | IC50 (μM) | Selectivity<br>Notes                                                                        | Reference |
|----------|----------------|--------------------------------|-----------|---------------------------------------------------------------------------------------------|-----------|
| SIS17    | HDAC11         | Myristoyl-<br>H3K9 peptide     | 0.83      | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM. | [1]       |
| SIS17    | HDAC11         | Myristoyl-<br>SHMT2<br>peptide | 0.27      | -                                                                                           | [1]       |
| SIS7     | HDAC11         | Myristoyl-<br>H3K9 peptide     | 0.91      | Selective for HDAC11.                                                                       | [1]       |
| FT895    | HDAC11         | Myristoyl-<br>H3K9 peptide     | 0.74      | Also inhibits<br>HDAC4 (IC50<br>= 25 $\mu$ M) and<br>HDAC8 (IC50<br>= 9.2 $\mu$ M).         | [1]       |

Table 2: Cellular Activity of SIS17 in Cancer Cell Lines



| Cell Line               | Assay                    | Treatment<br>Conditions                         | Observed<br>Effect                                                     | Reference |
|-------------------------|--------------------------|-------------------------------------------------|------------------------------------------------------------------------|-----------|
| MCF7 (Breast<br>Cancer) | SHMT2 Fatty<br>Acylation | 12.5, 25.0, and<br>50.0 μM SIS17<br>for 6 hours | Significant increase in the fatty acylation level of endogenous SHMT2. | [1]       |
| K562 (Leukemia)         | Cytotoxicity             | 48 hours, in combination with Oxaliplatin       | Synergistic cytotoxic effect.                                          | [2]       |

# **Signaling Pathway**

**SIS17** exerts its effects by inhibiting the defatty-acylase activity of HDAC11. This leads to the hyperacylation of HDAC11 substrates, most notably SHMT2. The increased fatty acylation of SHMT2 has been shown to modulate its function, impacting downstream signaling pathways crucial for cancer cell metabolism, proliferation, and survival.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activity-Guided Design of HDAC11-Specific Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preliminary Studies on SIS17 in Cancer Research: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1146710#preliminary-studies-on-sis17-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com